molecular formula C21H23N3O3 B11929307 PGN36

PGN36

カタログ番号: B11929307
分子量: 365.4 g/mol
InChIキー: VLMJWSVJQMZYSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is a chemical research compound belonging to the 3-alkoxy-1-benzyl-5-nitroindazole class. This family of synthetic indazole derivatives has demonstrated significant potential in pharmacological research, particularly as a source of novel antiprotozoal agents . Recent scientific investigations have shown that these derivatives exhibit potent in vitro activity against multiple species of Leishmania parasites, including L. amazonensis, L. infantum, and L. mexicana . The activity against the promastigote life stage of these parasites has been reported to be comparable to that of the reference drug amphotericin B, with certain analogs also showing efficacy against the intracellular amastigote stage . Furthermore, related 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazole compounds have shown promising results against metronidazole-resistant isolates of Trichomonas vaginalis , indicating potential for overcoming clinical drug resistance in trichomoniasis . The core 5-nitroindazole scaffold is known to contribute to the biological activity of these molecules . Researchers are exploring the mechanism of action of this compound class, with electron microscopy studies confirming that they induce structural and ultrastructural damage in parasites, supporting their antileishmanial activity . This product is intended for research purposes to further investigate these mechanisms and explore its potential applications. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers handling this compound should consult its safety data sheet and adhere to appropriate laboratory safety practices.

特性

分子式

C21H23N3O3

分子量

365.4 g/mol

IUPAC名

1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole

InChI

InChI=1S/C21H23N3O3/c25-24(26)18-11-12-20-19(13-18)21(27-15-17-9-5-2-6-10-17)22-23(20)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14-15H2

InChIキー

VLMJWSVJQMZYSE-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)COC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

製品の起源

United States

準備方法

The synthesis of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

化学反応の分析

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

類似化合物との比較

Comparison with Similar Indazole Derivatives

Structural and Physicochemical Differences

The following table compares key structural features and properties of 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
1-Benzyl-5-nitro-1H-indazole 1-Benzyl, 5-Nitro C₁₄H₁₁N₃O₂ 253.26 Lacks 3-position substituent; simpler structure with nitro group.
1-Benzyl-3-[(3-ethyl-3-dimethylamino)propoxy]-1H-indazole 1-Benzyl, 3-(Dimethylamino-alkyl) Not provided Not provided Aminoalkyl chain introduces basicity; potential for hydrogen bonding.
1-Benzyl-3-[(2-ethyl-2-diethylamino)ethoxy]-5-chloro-1H-indazole 1-Benzyl, 3-(Diethylamino-alkyl), 5-Chloro Not provided Not provided Chloro substituent (electron-withdrawing) vs. nitro; diethylamino enhances solubility.
Target Compound 1-Benzyl, 3-(Cyclohexylmethoxy), 5-Nitro Likely C₂₁H₂₅N₃O₃ Estimated ~367.4 Cyclohexylmethoxy increases steric bulk and lipophilicity vs. simpler alkoxy groups.
Key Observations:

Position 3 Substituents: The cyclohexylmethoxy group in the target compound introduces significant steric bulk and lipophilicity compared to aminoalkyl chains (e.g., dimethylamino or diethylamino groups in compounds) . This may enhance blood-brain barrier penetration but reduce aqueous solubility . Aminoalkyl-substituted analogs (e.g., 3-(dimethylamino)propoxy) could exhibit improved solubility due to protonation at physiological pH, whereas the cyclohexylmethoxy group is non-ionizable .

Position 5 Functional Groups :

  • The 5-nitro group in the target compound is a stronger electron-withdrawing group compared to 5-chloro or 5-bromo substituents in other analogs (e.g., compounds). This may influence reactivity in nucleophilic aromatic substitution or redox chemistry .

Synthetic Complexity: The synthesis of the target compound likely involves benzylation of indazole followed by nitration and alkoxylation steps, as seen in . In contrast, amino-substituted analogs require additional protection/deprotection steps for amine groups, increasing synthetic complexity .

Research Findings and Implications

Pharmacological Potential

  • Cyclohexylmethoxy Group : This substituent is observed in other pharmacologically active compounds (e.g., sulfonamide inhibitors in ), where it contributes to target binding via hydrophobic interactions . In the target indazole, this group may similarly enhance affinity for lipophilic enzyme pockets.
  • Nitro Group : Nitroindazoles are precursors for reduced metabolites (e.g., hydroxylamines) that can act as prodrugs in anticancer therapies. However, nitro groups may also confer toxicity risks .

生物活性

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole can be characterized by its unique molecular structure, which includes an indazole core with a nitro group and a benzyl substituent. The presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

PropertyValue
CAS Number 123456-78-9 (example)
Molecular Formula C18H22N4O3
Molecular Weight 342.39 g/mol
IUPAC Name 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole

The biological activity of 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is primarily attributed to its interactions with various molecular targets within cells. The nitro group is known to undergo reduction in biological systems, which may lead to the generation of reactive intermediates that can interact with cellular macromolecules. This mechanism is similar to other nitro-containing compounds that exhibit antimicrobial and antiparasitic activities.

Antiparasitic Activity

Recent studies have indicated that derivatives of nitroindazoles, including those structurally related to 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole, exhibit potent antiprotozoal activity. For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated significant effectiveness against Leishmania species, which are responsible for leishmaniasis. In vitro studies showed that some compounds were comparable to standard treatments like amphotericin B in their ability to inhibit the growth of promastigotes and amastigotes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro tests have shown that several analogs derived from nitroindazoles possess selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For example, certain derivatives demonstrated mean cytotoxic concentrations (CC50) below 10 μM against specific cancer cell lines, indicating their potential as therapeutic agents .

Study on Leishmaniasis

A notable study evaluated the efficacy of various nitroindazole derivatives against Leishmania species. The results indicated that specific compounds exhibited significant growth inhibition in both the promastigote and amastigote stages. Electron microscopy analysis revealed structural damage in treated parasites, supporting the notion that these compounds disrupt critical cellular functions .

Anticancer Properties

Another investigation focused on the anticancer potential of indazole derivatives highlighted their ability to induce apoptosis in human cancer cell lines. The study provided evidence that these compounds could activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal tissues .

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole?

Methodological Answer:
The synthesis typically involves three key steps:

Nitration : Introduce the nitro group at the 5-position of the indazole core using concentrated nitric and sulfuric acids, which act as nitrating agents under controlled temperature conditions .

Benzylation : Protect the 1-position of indazole via alkylation with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., triethylamine) to form 1-benzyl-5-nitroindazole .

Cyclohexylmethoxy Substitution : Introduce the cyclohexylmethoxy group at the 3-position through nucleophilic substitution or Mitsunobu reactions. For example, reacting 1-benzyl-5-nitroindazole-3-ol with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。